2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid
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Overview
Description
2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is an organic compound with the molecular formula C16H10O3 It is characterized by the presence of a benzofuran ring fused with a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid typically involves the condensation of benzofuran-2-carboxylic acid with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring is substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(3-Oxo-2-benzofuran-1-ylidene)acetic acid
- 2-(3-Oxo-2-benzofuran-1-ylidene)propanoic acid
- 2-(3-Oxo-2-benzofuran-1-ylidene)butanoic acid
Uniqueness: 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is unique due to the presence of both benzofuran and phenylacetic acid moieties, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVAVBJZCHTYMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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